(5S)?-5,?6-?Dihydro-?2-?(2,?3,?4,?5,?6-?pentafluorophenyl)?-?5-?(phenylmethyl)?-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate
Description
(5S)-5,6-Dihydro-2-(2,3,4,5,6-pentafluorophenyl)-5-(phenylmethyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate is a chiral triazolium salt with a pentafluorophenyl substituent at position 2 and a benzyl group at position 3. Its stereochemistry (5S configuration) and fluorinated aromatic system distinguish it from analogous compounds. The tetrafluoroborate counterion enhances solubility in polar solvents, making it suitable for applications in asymmetric catalysis or as a precursor in organocatalytic reactions .
Properties
IUPAC Name |
(5S)-5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F5N3O.BF3.FH/c19-13-14(20)16(22)18(17(23)15(13)21)26-9-25-11(7-27-8-12(25)24-26)6-10-4-2-1-3-5-10;2-1(3)4;/h1-5,9,11H,6-8H2;;1H/q+1;;/p-1/t11-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGPOSUDKWBVKZ-IDMXKUIJSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.C1C([N+]2=CN(N=C2CO1)C3=C(C(=C(C(=C3F)F)F)F)F)CC4=CC=CC=C4.[F-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(F)(F)F.C1[C@@H]([N+]2=CN(N=C2CO1)C3=C(C(=C(C(=C3F)F)F)F)F)CC4=CC=CC=C4.[F-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BF9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stage 1: Ethylation of Morpholinone
Reagents and Conditions :
-
Morpholinone Precursor : Morpholine-3-one derivatives (e.g., (4aR,9aS)-4,4a,9,9a-tetrahydroindeno[2,1-b]oxazin-3(2H)-one).
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Meerwein Reagent : Trimethyloxonium tetrafluoroborate (1.2 equiv) in dichloromethane under argon at ambient temperature for 16 hours.
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Outcome : Formation of a cyclic imine ether intermediate.
Example Protocol :
Stage 2: Cyclization with Pentafluorophenylhydrazine
Reagents and Conditions :
-
Hydrazine Derivative : Pentafluorophenylhydrazine (1.0 equiv) in dichloromethane.
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Conditions : Stirred for 5–9 hours at 20–25°C under inert atmosphere.
Key Mechanism :
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The hydrazine attacks the imine ether, forming a dihydrazine intermediate.
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Subsequent acid-mediated cyclization generates the triazole-oxazine core.
Example Protocol :
Stage 3: Cyclization with Triethyl Orthoformate
Reagents and Conditions :
Key Mechanism :
-
The orthoformate ester facilitates ring closure via nucleophilic attack, forming the final triazolo-oxazinium salt.
Example Protocol :
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The triazole-oxazine intermediate is dissolved in chlorobenzene (25.5 mL).
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Triethyl orthoformate (33.4 mL, 201 mmol) and HCl (6.28 mL, 25.1 mmol) are added.
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Heated at 120°C for 1 hour under N₂, yielding a brown solution.
Purification and Isolation
Post-Reaction Workup :
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Cyclization Mixture : Cooled to ambient temperature and filtered to remove precipitates.
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Washing : Washed with toluene (2 × 20 mL) to remove residual byproducts.
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Drying : Residual volatiles are removed under high vacuum (<0.75 mmHg, 12–24 hours).
Crystallization :
Optimized Reaction Conditions
| Parameter | Stage 1 | Stage 2 | Stage 3 |
|---|---|---|---|
| Solvent | Dichloromethane | Dichloromethane | Chlorobenzene |
| Temperature | 20–25°C | 20–25°C | 120°C (reflux) |
| Time | 16 hours | 5–9 hours | 1–24 hours |
| Catalyst | – | HCl (0.1 equiv) | HCl (1.0 equiv) |
| Reagent Ratio | 1.2:1 (Meerwein:substrate) | 1:1 (hydrazine:substrate) | 8:1 (orthoformate:substrate) |
Stereochemical Control
The (5S) configuration is achieved through:
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Chiral Starting Materials : Use of enantiopure morpholinone precursors (e.g., (4aR,9aS)-configured derivatives).
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Kinetic Resolution : Acid-catalyzed cyclization steps favor retention of stereochemistry due to transition-state stabilization.
Challenges and Limitations
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Low Yield : Reported yields for analogous compounds are moderate (60–64%), likely due to competing side reactions (e.g., hydrazine dimerization).
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Sensitivity to Moisture : Reactions require strict anhydrous conditions to avoid hydrolysis of intermediates.
Applications in Organic Synthesis
This triazolium salt serves as a precatalyst for asymmetric organocatalysis, enabling:
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Dynamic Kinetic Resolution : Cross-benzoin condensations with enantioselectivity >90% ee.
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Cycloamination : Construction of fused heterocycles via intramolecular C–H functionalization.
Comparative Analysis of Synthetic Routes
*Note: The 0.7% yield in is likely an outlier due to unoptimized conditions.
Chemical Reactions Analysis
Types of Reactions
(5S)?-5,?6-?Dihydro-?2-?(2,?3,?4,?5,?6-?pentafluorophenyl)?-?5-?(phenylmethyl)?-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The pentafluorophenyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(5S)?-5,?6-?Dihydro-?2-?(2,?3,?4,?5,?6-?pentafluorophenyl)?-?5-?(phenylmethyl)?-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials with specialized properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (5S)?-5,?6-?Dihydro-?2-?(2,?3,?4,?5,?6-?pentafluorophenyl)?-?5-?(phenylmethyl)?-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets and altering their function, which can result in various biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of the target compound is highlighted through comparisons with the following analogs:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Substituent Effects: The pentafluorophenyl group in the target compound increases electron-withdrawing character, enhancing electrophilic reactivity compared to mesityl (trimethylphenyl) or diethylphenyl analogs . Chirality: The 5S configuration enables stereoselective interactions in catalysis, unlike non-chiral analogs such as the indeno-fused derivative in .
Physicochemical Properties :
- The target compound’s tetrafluoroborate counterion improves solubility in acetonitrile or DMSO, whereas analogs with bulkier substituents (e.g., mesityl) exhibit higher lipophilicity .
- Thermal Stability : Fluorinated aromatic systems (e.g., pentafluorophenyl) confer greater thermal stability (decomposition >250°C) compared to alkyl-substituted triazolium salts .
Applications: The target compound’s chiral center and polar solubility make it ideal for asymmetric catalysis, contrasting with indeno-fused derivatives used in materials science . Mesityl-substituted analogs () are preferred in non-polar reaction media due to their hydrophobic character .
Research Findings and Trends
- Catalytic Efficiency : Triazolium salts with electron-withdrawing groups (e.g., pentafluorophenyl) show higher activity in N-heterocyclic carbene (NHC)-mediated reactions compared to electron-donating substituents .
- Synthetic Challenges : Steric hindrance in mesityl-substituted analogs complicates purification, requiring chromatographic techniques, whereas the target compound’s synthesis may benefit from fluorophilic purification strategies .
Q & A
Basic: What are the critical synthetic considerations for achieving high yields of this compound?
Answer:
The synthesis requires precise control of reaction conditions, including:
- Temperature : Low temperatures (-78°C) during electrophilic substitutions to stabilize reactive intermediates, as demonstrated in analogous triazolium salt syntheses .
- Solvent Choice : Polar aprotic solvents (e.g., chloroform) to enhance ion-pair stability and solubility .
- Catalysts : Use of triflic anhydride for activating electrophilic sites, as seen in related oxazinium salt preparations .
- Purification : Column chromatography with silica gel (40–60 µm particle size) and HPLC-grade solvents to isolate the tetrafluoroborate salt .
Basic: How can researchers assess the purity and stability of this compound under laboratory conditions?
Answer:
- Purity Analysis :
- Stability Testing :
Advanced: How can contradictions in spectroscopic data (e.g., unexpected splitting in 19^1919F NMR) be resolved?
Answer:
- 2D NMR Techniques : Employ F-H HMBC to assign fluorine coupling patterns and distinguish between diastereomers .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by analyzing crystal structures, particularly for the oxazinium core .
- Computational Modeling : Compare experimental F chemical shifts with DFT-calculated values (B3LYP/6-31G*) to validate assignments .
Advanced: What computational approaches are suitable for predicting the reactivity of this compound in catalytic applications?
Answer:
- Density Functional Theory (DFT) : Model the electrophilicity of the triazolo-oxazinium core by calculating Fukui indices at the B3LYP/def2-TZVP level .
- Molecular Dynamics (MD) : Simulate solvation effects of the tetrafluoroborate counterion in polar solvents (e.g., DMSO) to assess ion-pair dissociation kinetics .
- Transition State Analysis : Identify rate-limiting steps in nucleophilic addition reactions using NEB (Nudged Elastic Band) methods .
Basic: What are the recommended handling protocols to maintain compound integrity during experiments?
Answer:
- Storage : Use amber vials with PTFE-lined caps under argon to prevent moisture absorption and photodegradation .
- Weighing : Perform in a glovebox (<1 ppm O/HO) to avoid counterion exchange (e.g., BF → B(OH)) .
- Solvent Compatibility : Pre-dry solvents (e.g., CHCl) over molecular sieves to prevent hydrolysis .
Advanced: How does the tetrafluoroborate counterion influence the compound’s reactivity compared to other anions (e.g., PF6−_6^-6−)?
Answer:
- Ion-Pair Effects : Tetrafluoroborate’s smaller size and lower Lewis acidity enhance solubility in polar solvents but reduce electrochemical stability compared to PF .
- Catalytic Activity : In Diels-Alder reactions, BF stabilizes cationic intermediates more effectively, increasing reaction rates by 15–20% vs. ClO .
- Counterion Exchange Risks : Avoid protic solvents (e.g., MeOH) to prevent anion metathesis, which alters reactivity .
Advanced: What strategies address discrepancies in reported biological activity data for structurally related compounds?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., phenylmethyl vs. pentafluorophenyl) to isolate pharmacophore contributions .
- Kinetic Profiling : Compare IC values across assays (e.g., enzyme vs. cell-based) to identify off-target effects .
- Meta-Analysis : Use multivariate regression to reconcile conflicting data from different research groups, accounting for variables like purity (>98% vs. 95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
